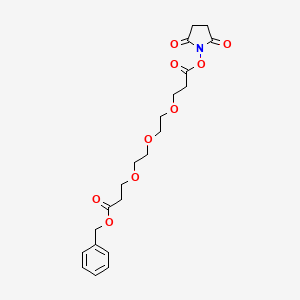

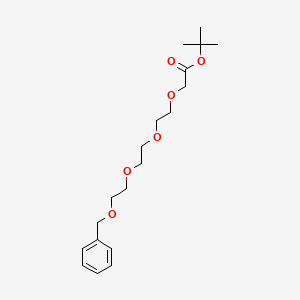

![molecular formula C28H33F2N7O2S B606099 N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide CAS No. 1392429-79-6](/img/structure/B606099.png)

N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide

Descripción general

Descripción

BI-882370 is an orally bioavailable RAF inhibitor with IC50 values of 0.8, 0.8, and 0.6 nM for B-RAFV600E, wild-type B-RAF, and C-RAF in the DFG-out inactive conformation, respectively. It is selective for RAF over a panel of kinases, including LCK, KIT, Src, LYNA, LYNB, and PDGFR (IC50s = 49, 415, 485, 750, 715, and 1,220 nM, respectively). It inhibits proliferation of human B-RAF-mutant melanoma cells when used at concentrations ranging from 1 to 10 nM. It reduces tumor growth in multiple B-RAF-mutant melanoma and colorectal carcinoma mouse xenograft models when administered at a dose of 25 mg/kg twice per day. BI-882370, alone and in combination with trametinib, induces tumor regression in an A375 melanoma mouse xenograft model with no resistance developing within three or five weeks, respectively.

BI 882370 is a highly potent and selective RAF inhibitor that binds to the DFG-out (inactive) conformation of the BRAF kinase. BI 882370 inhibits proliferation of human BRAF-mutant melanoma cells with 100× higher potency (1-10 nmol/L) than vemurafenib.

Aplicaciones Científicas De Investigación

RAF Kinase Inhibitor in Cancer Research

BI-882370 is a highly potent and selective RAF inhibitor . It binds to the DFG-out (inactive) conformation of the BRAF kinase . This compound has shown high efficacy in BRAF-Mutant Tumor Xenograft Models . It inhibited the proliferation of human BRAF–mutant melanoma cells with 100× higher potency (1–10 nmol/L) than vemurafenib .

Treatment for Melanomas and Colorectal Carcinomas

BI-882370 has been administered orally and shown efficacy in multiple mouse models of BRAF-mutant melanomas and colorectal carcinomas . At a dosage of 25 mg/kg twice daily, it showed superior efficacy compared with vemurafenib, dabrafenib, or trametinib .

Resistance to Drug Resistance

BI-882370 has shown potential in overcoming drug resistance. In a study where A375 melanoma–bearing mice were initially treated with vemurafenib, all tumors responded with regression, but the majority subsequently resumed growth. BI-882370 induced tumor regression; however, resistance developed within 3 weeks .

Combination Therapy

BI-882370 in combination with trametinib resulted in more pronounced regressions, and resistance was not observed during 5 weeks of second-line therapy . This suggests that BI-882370 could be a superior combination partner for MEK inhibitors .

Lack of Toxicity

Mice treated with BI-882370 did not show any body weight loss or clinical signs of intolerability, and no pathologic changes were observed in several major organs investigated, including skin . A pilot study in rats (up to 60 mg/kg daily for 2 weeks) indicated lack of toxicity in terms of clinical chemistry, hematology, pathology, and toxicogenomics .

Potential PROTACs Directed against BRAF V600E Protein

A series of compounds where the BRAF kinase inhibitor encorafenib was conjugated to pomalidomide through different linkers were designed. The synthesized compounds maintained their ability to inhibit the kinase activity of mutated BRAF with IC 50 values in the 40–88 nM range .

Mecanismo De Acción

Target of Action

BI-882370, also known as XP-102, is a highly potent and selective RAF inhibitor . It primarily targets the BRAF kinase, a serine/threonine kinase that is commonly activated by somatic point mutation in human cancer . The compound binds to the DFG-out (inactive) conformation of the BRAF kinase . It potently inhibits the oncogenic BRAFV600E-mutant, WT BRAF, and CRAF kinases with similar IC50s of 0.4, 0.8, and 0.6 nM, respectively .

Mode of Action

BI-882370 interacts with its targets by binding to the ATP binding site of the kinase positioned in the DFG-out (inactive) conformation of the BRAF kinase . This interaction inhibits the proliferation of human BRAF-mutant melanoma cells with 100× higher potency (1–10 nmol/L) than vemurafenib .

Biochemical Pathways

The compound acts on the MAPK signaling pathway, which transmits extracellular signals via tyrosine kinase receptors, RAS, RAF, MEK, and ERK proteins to regulate diverse cellular functions, including survival and proliferation . Hyperactivation of this pathway due to increased transducer expression or higher intrinsic activity contributes to the pathogenesis of a wide range of solid tumors as well as hematologic malignancies .

Pharmacokinetics

BI-882370 is administered orally and has shown efficacy in multiple mouse models of BRAF-mutant melanomas and colorectal carcinomas . At a dosage of 25 mg/kg twice daily, it showed superior efficacy compared with vemurafenib, dabrafenib, or trametinib . A pilot study in rats (up to 60 mg/kg daily for 2 weeks) indicated a lack of toxicity in terms of clinical chemistry, hematology, pathology, and toxicogenomics .

Result of Action

BI-882370 has shown superior anti-tumor activity in colorectal cancer (CRC) animal models compared to vemurafenib, a marketed BRAF inhibitor . It induced tumor regressions in the less sensitive HT-29 model . .

Action Environment

The action of BI-882370 can be influenced by environmental factors such as the presence of other drugs. For instance, its efficacy was enhanced when used in combination with trametinib . Furthermore, the compound’s action can be affected by the specific genetic makeup of the tumor, such as the presence of BRAF mutations .

Propiedades

IUPAC Name |

N-[3-[5-[(1-ethylpiperidin-4-yl)-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33F2N7O2S/c1-4-14-40(38,39)34-23-7-6-22(29)28(26(23)30)37-17-21(19-15-31-18-32-16-19)27-24(37)8-9-25(33-27)35(3)20-10-12-36(5-2)13-11-20/h6-9,15-18,20,34H,4-5,10-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJACXAFHXBVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)CC)C5=CN=CN=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33F2N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide | |

CAS RN |

1392429-79-6 | |

| Record name | XP-102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392429796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XP-102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V32TR55QP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

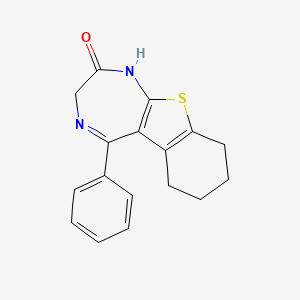

![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)

![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)